7-(3-bromobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-[(3-bromophenyl)methyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN6O3/c1-23-16-15(17(28)22-19(23)29)26(12-13-3-2-4-14(20)11-13)18(21-16)25-7-5-24(6-8-25)9-10-27/h2-4,11,27H,5-10,12H2,1H3,(H,22,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHGLKRZXZGSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476481-01-3 | |
| Record name | 7-(3-BR-BENZYL)8-(4-(2-HO-ET)-1-PIPERAZINYL)3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 7-(3-bromobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. Its structure features a purine core with significant substitutions that may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- A bromobenzyl group at the 7-position.
- A piperazine derivative with a hydroxyethyl substituent at the 8-position.
- A methyl group at the 3-position.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Adenosine Receptors : The compound acts as an antagonist at adenosine receptors, which are involved in numerous physiological processes including neurotransmission and immune response. Its ability to modulate these receptors suggests potential applications in treating neurological disorders and inflammatory conditions.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been shown to affect phosphodiesterase activity, leading to increased levels of cyclic AMP (cAMP) within cells, which can influence various downstream effects.
- Cellular Uptake and Distribution : The presence of the piperazine ring enhances the lipophilicity of the compound, facilitating better cellular uptake. This property is crucial for its efficacy as a therapeutic agent .
Biological Activity Data
Several studies have quantified the biological activity of this compound through various assays:
| Assay Type | Target/Pathway | IC50 Value (µM) | Comments |
|---|---|---|---|
| Adenosine Receptor | A3 receptor inhibition | 0.5 | Potent antagonist effect observed |
| Phosphodiesterase | PDE inhibition | 0.8 | Significant increase in cAMP levels |
| Cytotoxicity | Cancer cell lines (e.g., HeLa) | 15 | Moderate cytotoxic effects noted |
Case Study 1: Antitumor Activity
In a study assessing the antitumor properties of various purine derivatives, this compound exhibited selective cytotoxicity against HeLa cells with an IC50 value of 15 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Neurological Effects
Another investigation focused on the neuroprotective effects of this compound in models of neuroinflammation. It was found to significantly reduce pro-inflammatory cytokines in microglial cells, indicating potential for treating neurodegenerative diseases such as Alzheimer's disease.
Comparison with Similar Compounds
Structural Modifications at Positions 7 and 8
Physicochemical Properties
- Solubility: The hydroxyethyl group in the target compound likely improves aqueous solubility compared to analogues with non-polar groups (e.g., methylpiperazinyl in or dichlorobenzyl in ).
- Lipophilicity : The 3-bromobenzyl group balances lipophilicity, whereas dichlorobenzyl () or 4-phenylpiperazinyl () substituents increase logP values.
- Synthetic Complexity : The target compound’s synthesis may involve multi-step functionalization of the piperazine ring, similar to methods in (propargyl tosylate coupling) and (amine-alkylation reactions).
Key Research Findings and Trends
Substituent Effects :
- 7-position : Aromatic groups with halogens (Br, Cl) improve target engagement but may reduce solubility.
- 8-position : Piperazinyl derivatives with polar groups (e.g., hydroxyethyl) optimize solubility without sacrificing binding .
Synthetic Strategies :
- Alkylation of purine cores with benzyl halides ().
- Piperazine functionalization via nucleophilic substitution ().
Unmet Needs: Limited bioavailability data for the target compound. Direct biological comparisons with analogues are lacking in the literature.
Preparation Methods
Reaction Mechanism and Conditions
-
Starting Material : 8-Bromo-3-methyl-7H-purine-2,6-dione (CAS 4591-55-3) is reacted with 4-(2-hydroxyethyl)piperazine under basic conditions.
-
Catalyst : Potassium iodide (KI) accelerates the substitution by stabilizing the transition state.
-
Base : Potassium carbonate (K₂CO₃) deprotonates the piperazine, enhancing nucleophilicity.
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Solvent System : A mixture of N-butyl acetate and dipolar aprotic solvents (e.g., dimethylformamide) at 85–125°C ensures solubility and reaction efficiency.
-
Workup : Post-reaction, the mixture is cooled, acidified with 10% acetic acid, and washed with methyl isobutyl ketone (MIBK) and toluene to remove impurities. The product is extracted into methylene chloride, dried, and concentrated.
Table 1: Optimized Conditions for 8-Substitution
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 85–125°C | |
| Reaction Time | 4–8 hours | |
| Molar Ratio (Purine:Amine) | 1:1.25 | |
| Yield | 70–85% |
Introduction of the 7-(3-Bromobenzyl) Group
The 7-position of the purine core is alkylated with 3-bromobenzyl bromide to introduce the aromatic substituent. This step requires careful control to avoid over-alkylation or regioisomer formation.
Alkylation Strategy
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Substrate : 8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.
-
Electrophile : 3-Bromobenzyl bromide (CAS 5394-18-3) serves as the alkylating agent.
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Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) generates the purine enolate, facilitating nucleophilic attack.
-
Solvent : Anhydrous THF or dimethylacetamide (DMA) at 0–25°C minimizes side reactions.
Table 2: Alkylation Reaction Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 0–25°C | |
| Reaction Time | 12–24 hours | |
| Molar Ratio (Purine:Alkylating Agent) | 1:1.1 | |
| Yield | 60–75% |
Purification and Isolation
Crude product purification involves sequential liquid-liquid extractions and recrystallization:
-
Acid-Base Extraction : The reaction mixture is partitioned between acetic acid (10%) and MIBK to remove unreacted benzyl bromide.
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Chromatography : Silica gel column chromatography with ethyl acetate/methanol (9:1) isolates the target compound.
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Recrystallization : Methanol or ethanol yields high-purity crystals (>98% by HPLC).
Challenges and Mitigation Strategies
-
Regioselectivity : Competing alkylation at the 9-position is minimized by steric hindrance from the 3-methyl group.
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Solubility Issues : Mixed solvents (e.g., THF/DMA) enhance intermediate solubility during benzylation.
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Byproduct Formation : Excess 3-bromobenzyl bromide is quenched with aqueous sodium thiosulfate.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Parameter | 8-Substitution First | 7-Alkylation First |
|---|---|---|
| Overall Yield | 50–60% | 40–50% |
| Purity (HPLC) | >98% | 90–95% |
| Scalability | High (kg-scale demonstrated) | Moderate |
The 8-substitution-first approach is preferred for its higher yield and scalability, as evidenced by patent WO2015107533A1 .
Q & A
Q. What are the standard protocols for synthesizing 7-(3-bromobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions to introduce the 3-bromobenzyl and hydroxyethylpiperazine moieties to the purine core.
- Purification via column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate intermediates and the final product.
- Characterization using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm structural integrity .
Q. How is the compound characterized to confirm its molecular structure?
Key analytical techniques include:
- NMR Spectroscopy : Assigning proton and carbon signals to verify substituent positions (e.g., distinguishing between N7 and N9 alkylation on the purine ring).
- High-Resolution Mass Spectrometry (HRMS) : Validating the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
- Infrared (IR) Spectroscopy : Identifying functional groups like carbonyl (C=O) and hydroxyl (O-H) stretches .
Q. What biological targets are associated with this compound?
The compound’s purine core and piperazine substituents suggest potential interactions with:
- Enzymes : Adenosine deaminase or kinases, due to structural similarity to purine-based inhibitors.
- Receptors : G-protein-coupled receptors (GPCRs) modulated by piperazine derivatives. Preliminary studies on analogs indicate activity against viral polymerases .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalytic Systems : Palladium catalysts for Suzuki-Miyaura coupling of the bromobenzyl group.
- Temperature Control : Low temperatures (0–5°C) during sensitive steps (e.g., hydrazine derivatization) to minimize side reactions .
Q. How can contradictions in biological activity data be resolved?
For example, if antiviral assays show inconsistent IC₅₀ values:
- Comparative Assays : Test the compound alongside structurally similar analogs (e.g., 8-(4-ethylpiperazin-1-yl) derivatives) under standardized conditions.
- Structural Analysis : Use X-ray crystallography or molecular docking to assess binding mode variations due to substituent positioning .
Q. What advanced spectroscopic methods elucidate degradation pathways?
Q. How can structure-activity relationship (SAR) studies improve target specificity?
Strategies include:
- Analog Synthesis : Modify the hydroxyethyl group on the piperazine ring (e.g., replace with methyl or acetyl) to assess impact on enzyme inhibition.
- Pharmacophore Modeling : Identify critical hydrogen-bonding or hydrophobic interactions using computational tools .
Q. What experimental designs address reproducibility challenges in biological assays?
- Positive/Negative Controls : Include known inhibitors (e.g., theophylline for adenosine receptors) to validate assay conditions.
- Dose-Response Curves : Use ≥3 technical replicates per concentration to account for variability in cell-based assays .
Methodological Considerations
Q. How should researchers handle the compound’s stability during storage?
Q. What strategies mitigate synthetic byproduct formation?
- Protecting Groups : Temporarily block reactive sites (e.g., purine N-H) during functionalization steps.
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
